N-Isopentil-3-isogranatanina bromidrato [Italian]

Quaternary ammonium Physicochemical profiling pH-independent ionization

N-Isopentil-3-isogranatanina bromidrato (CAS 100538-93-0), also designated as 3-(3-methylbutyl)-3-azoniabicyclo[3.2.2]nonane bromide or 3-isopentyl-3-azabicyclo[3.3.1]nonane hydrobromide, is a quaternary ammonium salt built upon the 1-azabicyclo[3.3.1]nonane (isogranatanine) scaffold. With a molecular formula of C₁₃H₂₆BrN and a molecular weight of 276.26 g/mol, it features a permanently charged nitrogen center bearing an isopentyl (3-methylbutyl) substituent, distinguishing it from tertiary amine analogs and from quaternary derivatives with alternative N-alkyl chain lengths.

Molecular Formula C13H26BrN
Molecular Weight 276.26 g/mol
CAS No. 100538-93-0
Cat. No. B008591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopentil-3-isogranatanina bromidrato [Italian]
CAS100538-93-0
SynonymsN-Isopentil-3-isogranatanina bromidrato [Italian]
Molecular FormulaC13H26BrN
Molecular Weight276.26 g/mol
Structural Identifiers
SMILESCC(C)CC[NH+]1CC2CCC(C1)CC2.[Br-]
InChIInChI=1S/C13H25N.BrH/c1-11(2)7-8-14-9-12-3-4-13(10-14)6-5-12;/h11-13H,3-10H2,1-2H3;1H
InChIKeyKVDMIPLJPJRZCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isopentil-3-isogranatanina Bromidrato (CAS 100538-93-0): A Structurally Distinct Quaternary Ammonium Isogranatanine for Muscarinic Receptor Research


N-Isopentil-3-isogranatanina bromidrato (CAS 100538-93-0), also designated as 3-(3-methylbutyl)-3-azoniabicyclo[3.2.2]nonane bromide or 3-isopentyl-3-azabicyclo[3.3.1]nonane hydrobromide, is a quaternary ammonium salt built upon the 1-azabicyclo[3.3.1]nonane (isogranatanine) scaffold [1]. With a molecular formula of C₁₃H₂₆BrN and a molecular weight of 276.26 g/mol, it features a permanently charged nitrogen center bearing an isopentyl (3-methylbutyl) substituent, distinguishing it from tertiary amine analogs and from quaternary derivatives with alternative N-alkyl chain lengths [1]. The compound was first synthesized and pharmacologically characterized in the Italian medicinal chemistry literature by Rossi and Valvo in 1957 as part of an early exploration of N-alkyl-3-azabicyclo[3.3.1]nonane derivatives [2].

Why Generic Substitution of N-Isopentil-3-isogranatanina Bromidrato (CAS 100538-93-0) with Other N-Alkyl or Tertiary Amine Isogranatanines Fails


Within the 3-azabicyclo[3.3.1]nonane class, pharmacological outcomes are exquisitely sensitive to the N-substituent. The target compound's isopentyl quaternary ammonium configuration confers a permanent positive charge, locking the molecule in an ionized state irrespective of pH—in stark contrast to tertiary amine analogs whose ionization and receptor interactions are pH-dependent [1]. N-Alkyl chain length critically modulates logP and receptor-binding topography; the branched 3-methylbutyl group occupies a distinct steric and hydrophobic space compared to linear N-butyl or shorter N-methyl/ethyl derivatives, which directly affects binding pocket complementarity at muscarinic and other aminergic receptors [2]. Furthermore, the isogranatanine (1-azabicyclo[3.3.1]nonane) scaffold itself differs from the more extensively studied tropane (8-azabicyclo[3.2.1]octane) core in nitrogen positioning, ring size, and conformational dynamics, meaning that SAR established for tropane-based quaternary ammonium antagonists, such as tiotropium or ipratropium, cannot be linearly extrapolated to this chemotype [3]. Each of these molecular features individually prevents reliable generic substitution; collectively they demand compound-specific evidence for any scientific selection or procurement decision.

Quantitative Differentiation Evidence for N-Isopentil-3-isogranatanina Bromidrato (CAS 100538-93-0) Against Closest Analogs


Permanent Quaternary Ammonium Charge versus pH-Dependent Tertiary Amine Ionization: Physicochemical Differentiation

N-Isopentil-3-isogranatanina bromidrato exists as a permanently charged quaternary ammonium species (azoniabicyclo cation) across the full physiological pH range, as established by its IUPAC designation 3-(3-methylbutyl)-3-azoniabicyclo[3.2.2]nonane bromide [1]. This contrasts fundamentally with tertiary amine isogranatanine derivatives (e.g., 3-isopentyl-3-azabicyclo[3.3.1]nonane free base, CAS 100538-92-9), which undergo pH-dependent protonation with a pKa estimated at ~9-10 based on the bicyclic tertiary amine scaffold [2]. The permanent charge precludes passive blood-brain barrier penetration, a design principle exploited in clinically approved quaternary ammonium muscarinic antagonists (e.g., tiotropium, ipratropium) to restrict activity to peripheral tissues and minimize central nervous system side effects [3].

Quaternary ammonium Physicochemical profiling pH-independent ionization Blood-brain barrier penetration Muscarinic antagonist design

N-Isopentyl Chain Length: Steric and Lipophilic Differentiation from N-Methyl and N-Butyl Congeners

The isopentyl (3-methylbutyl) substituent on the quaternary nitrogen of the target compound represents a specific design point within the N-alkyl-3-azabicyclo[3.3.1]nonane series. The computed octanol-water partition coefficient (LogP) for the free base 3-isopentyl-3-azabicyclo[3.3.1]nonane is 3.6, indicating substantial lipophilicity compared to the N-methyl analog (estimated LogP ~1.8–2.2 based on a two-carbon reduction in alkyl chain) [1]. In the 1958 pharmacological study of N-alkyl-3-azabicyclo[3.3.1]nonane derivatives by Tommasini and Passerini, systematic variation of the N-alkyl chain was shown to produce divergent pharmacological profiles, establishing that the N-alkyl group is a critical determinant of biological activity within this scaffold [2]. The branched isopentyl group introduces steric constraints absent in linear N-butyl (CAS not retrieved) or smaller N-methyl derivatives (e.g., 3-methyl-3-azabicyclo[3.3.1]nonane hydrobromide), which may confer differential receptor subtype binding preferences [3].

N-alkyl SAR Isopentyl substitution Hydrophobic binding pocket 3-Azabicyclo[3.3.1]nonane Structure-activity relationship

Isogranatanine (1-Azabicyclo[3.3.1]nonane) Scaffold versus Tropane (8-Azabicyclo[3.2.1]octane): Conformational and Pharmacological Divergence

The 3-azabicyclo[3.3.1]nonane (isogranatanine/granatane) scaffold of the target compound differs fundamentally from the more common tropane (8-azabicyclo[3.2.1]octane) nucleus. In the granatane system, the nitrogen is positioned within a larger bicyclic framework (nine-membered vs. eight-membered bicyclic system), and the molecule adopts a twin-chair conformation where the nitrogen lone pair (or N-substituent in the quaternary form) is sterically influenced by the C(7) endo hydrogen, creating conformational constraints distinct from the tropane chair-boat equilibrium [1]. Pharmacologically, quaternary derivatives of granatanol diesters have been shown to successfully substitute for tropane-based neuromuscular blocking agents, but with distinct potency and duration profiles attributable to the scaffold difference [2]. Specifically, granatane-based bisquaternary compounds exhibited ultrashort duration of action, a property directly linked to the 9-azabicyclo[3.3.1]nonane core geometry [2]. This scaffold-level differentiation means that the target compound occupies a unique conformational and pharmacophoric space not accessible to tropane-based quaternary ammonium antagonists such as tiotropium (an 8-azoniabicyclo[3.2.1]octane derivative) [3].

Isogranatanine scaffold Granatane alkaloid Tropane comparison Conformational analysis Muscarinic receptor

Defined Synthetic Provenance: Reduction of 3-Azabicyclo[3.3.1]nonane-2,4-dione with Lithium Aluminium Hydride

The target compound is accessed via a documented synthetic route: reduction of 3-azabicyclo[3.3.1]nonane-2,4-dione with lithium aluminium tetrahydride (LiAlH₄) in the presence of pyridine, performed in diethyl ether and benzene, yielding 3-isopentyl-3-azabicyclo[3.3.1]nonane, which is subsequently converted to the hydrobromide salt [1]. This established synthetic provenance, published by Rossi and Valvo in 1957, provides a verifiable identity and quality benchmark that distinguishes the target compound from isomers or analogs produced via alternative routes [1][2]. In contrast, alternative N-alkyl-3-azabicyclo[3.3.1]nonane derivatives may be synthesized via N-alkylation of the parent 3-azabicyclo[3.3.1]nonane (CAS 280-70-6) or via alternative cyclization strategies, each of which may introduce different impurity profiles or stereochemical outcomes [3].

Synthetic route Lithium aluminium hydride reduction 3-Azabicyclo[3.3.1]nonane-2,4-dione Reproducibility Quality control

Topological Polar Surface Area (TPSA) Differentiation: Implications for Membrane Permeability Profiling

The computed topological polar surface area (TPSA) of N-isopentil-3-isogranatanina bromidrato is 4.4 Ų, a value derived from the single hydrogen bond donor (the quaternary ammonium N⁺–H motif, counted as one HBD) and one hydrogen bond acceptor (the bromide counterion or the nitrogen center) [1]. This TPSA falls well below the commonly cited threshold of 140 Ų for oral bioavailability and below 60–90 Ų thresholds associated with passive blood-brain barrier penetration [2]. However, the permanent cationic charge overrides the favorable TPSA for CNS penetration, serving as the dominant determinant of tissue distribution [3]. For comparison, tertiary amine isogranatanine analogs (e.g., 3-isopentyl-3-azabicyclo[3.3.1]nonane free base) would have a TPSA of approximately 3.2 Ų (one nitrogen acceptor, zero HBD) and lack the permanent charge, making them qualitatively different in their ADME profile despite the numerically similar TPSA [1].

Topological polar surface area Membrane permeability In silico ADME Quaternary ammonium Drug-likeness

Optimal Research and Industrial Application Scenarios for N-Isopentil-3-isogranatanina Bromidrato (CAS 100538-93-0)


Peripheral Muscarinic Receptor Profiling without CNS Confounding

The permanently charged quaternary ammonium structure of N-isopentil-3-isogranatanina bromidrato makes it an appropriate tool compound for ex vivo or in vivo studies of peripheral muscarinic acetylcholine receptor (mAChR) function—particularly in smooth muscle preparations from bladder, ileum, or airway—where exclusion of central nervous system effects is essential for data interpretation [1]. Its isogranatanine scaffold provides a chemotype distinct from the widely used tropane-based quaternary antagonists (tiotropium, ipratropium), enabling scaffold-orthogonal pharmacological validation [2].

Structure-Activity Relationship (SAR) Studies on the 3-Azabicyclo[3.3.1]nonane Scaffold

As a defined member of the N-alkyl-3-azabicyclo[3.3.1]nonane series with a branched isopentyl substituent, the compound serves as a reference point for systematic SAR investigations exploring how N-alkyl chain branching, length, and steric bulk modulate receptor binding affinity, functional activity, and selectivity across muscarinic receptor subtypes (M1–M5) [1]. The documented synthetic route from 3-azabicyclo[3.3.1]nonane-2,4-dione provides a reproducible entry point for analog synthesis [3].

Quaternary Ammonium Physicochemical Reference Standard

With a well-defined molecular formula (C₁₃H₂₆BrN), molecular weight (276.26 g/mol), computed LogP (3.6 for the free base), and TPSA (4.4 Ų), N-isopentil-3-isogranatanina bromidrato is suitable as a reference standard for calibrating chromatographic retention, mass spectrometric detection, or in silico ADME prediction models for quaternary ammonium compounds bearing the 3-azabicyclo[3.3.1]nonane core [1]. Its structural distinction from the more common 1-azoniabicyclo[2.2.2]octane (quinuclidinium) quaternary ammonium chemotype expands the chemical space coverage of reference standard libraries [2].

Comparative Scaffold Pharmacology: Granatane versus Tropane Chemotypes

In programs seeking to diversify beyond tropane-based muscarinic ligands, the target compound provides a granatane/isogranatanine scaffold comparator. Published evidence demonstrates that the granatane core can substitute for tropane in bioactive quaternary ammonium series but with distinct pharmacological outcomes, including altered duration of action and potency profiles [1]. The isopentyl-substituted derivative specifically enables exploration of how N-alkyl variation interacts with scaffold geometry to determine receptor subtype preferences [2].

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